4-(Dimethylamino)nitracrine

Mutagenicity Genotoxicity DNA repair

4-(Dimethylamino)nitracrine [CAS 116374-67-5] is a synthetic 4-dialkylamino-substituted derivative of the 1-nitroacridine antitumor agent nitracrine (Ledakrin, C-283). The compound belongs to the nitroacridine class of DNA intercalators that undergo reductive activation to form covalent DNA adducts, with cytotoxicity that is potentiated under hypoxic conditions characteristic of solid tumors.

Molecular Formula C20H25N5O2
Molecular Weight 367.4 g/mol
CAS No. 116374-67-5
Cat. No. B055281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)nitracrine
CAS116374-67-5
Synonyms4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro-
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-]
InChIInChI=1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22)
InChIKeyQPWBTZNSNJXXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)nitracrine (CAS 116374-67-5): A Differentiated 4-Substituted Nitroacridine for Hypoxia-Selective Research


4-(Dimethylamino)nitracrine [CAS 116374-67-5] is a synthetic 4-dialkylamino-substituted derivative of the 1-nitroacridine antitumor agent nitracrine (Ledakrin, C-283) . The compound belongs to the nitroacridine class of DNA intercalators that undergo reductive activation to form covalent DNA adducts, with cytotoxicity that is potentiated under hypoxic conditions characteristic of solid tumors . Unlike nitracrine—which saw clinical use in Poland but suffered from rapid metabolic inactivation and off-target mutagenicity—this 4-substituted analog was specifically designed to probe how electron-donating substituents modulate reduction potential, metabolic stability, and the balance between antitumor efficacy and genotoxic risk . Its distinct dimethylamino substitution at the acridine 4-position places it in a mechanistically distinct subgroup (Group B) with attenuated DNA cross-linking capability, directly informing structure-activity relationships for next-generation hypoxia-selective cytotoxins .

Why Nitracrine-Class Compounds Cannot Be Interchanged for 4-(Dimethylamino)nitracrine in Research


Despite sharing a 1-nitroacridine core, 4-substituted nitracrine analogs diverge sharply in their biological profiles due to substituent-dependent modulation of reduction potential, tautomeric equilibrium, and DNA lesion type . Nitracrine itself (C-283) behaves as a Group A compound with high bacterial toxicity (10–80-fold hypersensitivity in DNA repair-deficient strains) and potent mutagenicity driven by DNA cross-link formation . In contrast, the 4-NMe₂ substituent of 4-(dimethylamino)nitracrine shifts the compound into Group B, reducing both toxicity and mutagenic potency by at least one order of magnitude while retaining hypoxia-dependent cytotoxicity . Furthermore, electron-donating 4-substituents alter the metabolic consumption rate under hypoxia—a parameter directly linked to the inability of nitracrine to demonstrate in vivo activity against hypoxic cells in solid tumors . Generic substitution with unsubstituted nitracrine or other 4-substituted analogs (e.g., 4-OMe, 4-COOMe) without acknowledging these mechanistic divergences will confound experimental interpretation and compromise structure-activity conclusions.

Quantitative Differentiation of 4-(Dimethylamino)nitracrine vs. Nitracrine-Class Analogs


Mutagenic Potency: At Least 10-Fold Reduction vs. Parent Nitracrine in Salmonella Assay

In a comparative mutagenicity study using Salmonella typhimurium strains differing in DNA repair capacity (uvrB, recA, pKM101), 4-(dimethylamino)nitracrine (designated NMe₂) was classified as a Group B compound. Its toxicity and mutagenic potential were reduced by at least one order of magnitude relative to the Group A compounds nitracrine and its 4-Cl, 4-F, 4-Me, and 4-OMe derivatives . Unlike Group A compounds—where uvrB and recA deletions enhanced toxicity by 10–80-fold—Group B compounds showed lesser influence of these repair gene deletions, indicating a qualitative shift in the DNA damage mechanism away from cross-link formation .

Mutagenicity Genotoxicity DNA repair

DNA Repair Hypersensitivity Factor: Attenuated UV-4 Response vs. Nitracrine

Using a panel of Chinese hamster ovary (CHO) DNA repair-deficient mutants, nitracrine exhibited hypersensitivity factors (HF = IC₅₀ AA8 / IC₅₀ UV-4) of approximately 10-fold for UV-4 and UV-5, and 2-fold for EM-9, consistent with bulky DNA monoadduct formation . While several highly cytotoxic 4-substituted derivatives showed HFs similar to the parent, the less potent 4-dialkylamino derivatives (including 4-(dimethylamino)nitracrine) and 4-COOMe derivatives showed much lower HFs for UV-4, indicating a shift in the mechanism of cytotoxicity . This differential HF pattern serves as a functional fingerprint distinguishing 4-dialkylamino analogs from both nitracrine and other 4-substituted derivatives.

DNA damage Repair-deficient cell lines Hypersensitivity factor

Metabolic Stability: Electron-Donating 4-Substituents Reduce Consumption Rate Under Hypoxia

Rates of metabolic consumption of 4-substituted nitracrine derivatives were measured under aerobic and hypoxic conditions by bioassay against the sensitive UV-4 cell line. The results demonstrated that electron-donating 4-substituents significantly increase metabolic stability in vitro . This finding directly addresses a key limitation of nitracrine: its rapid reductive metabolism, which is not sufficiently inhibited by molecular oxygen in aerobic tissues, thereby preventing activity against hypoxic cells in solid tumors . As a 4-dialkylamino derivative with strong electron-donating character, 4-(dimethylamino)nitracrine exemplifies this stabilization strategy, though the quantitative rate data are reported only in the full text.

Metabolic stability Hypoxia Bioreductive activation

Mechanistic Class: Loss of DNA Cross-Linking Capability with Bulky 4-Substituents

Ferguson et al. (1989) established that nitracrine derivatives separate into two mechanistic classes. Group A compounds (nitracrine, 4-Cl, 4-F, 4-Me, 4-OMe) retain the ability to cross-link DNA, accounting for their high potency and mutagenicity. Group B compounds (4-COOMe, NMe₂, and two other bulky amine derivatives) lack this capacity, with their mutations arising primarily from intercalation and/or monoadduct formation . The 4-NMe₂ group is explicitly noted as a 'bulky amine derivative' incompatible with DNA cross-linking . This represents a qualitative mechanistic shift—not merely a potency reduction—that distinguishes 4-(dimethylamino)nitracrine from most other 4-substituted analogs.

DNA cross-linking Intercalation Mechanism of action

Optimal Research & Procurement Applications for 4-(Dimethylamino)nitracrine


Structure-Activity Relationship (SAR) Studies on Nitroacridine DNA Lesion Specificity

4-(Dimethylamino)nitracrine is the preferred compound for dissecting the contribution of DNA cross-links vs. monoadducts to nitroacridine cytotoxicity. Its Group B classification—with absent cross-linking but retained intercalation and monoadduct formation —makes it an essential comparator alongside Group A derivatives (e.g., nitracrine, 4-OMe) in panels designed to correlate lesion type with cellular response endpoints such as clonogenic survival, γ-H2AX foci formation, or DNA repair pathway activation .

Hypoxia-Selective Cytotoxin Development with Reduced Genotoxic Liability

For programs aiming to develop tumor hypoxia-targeted agents with improved therapeutic indices, 4-(dimethylamino)nitracrine provides a starting scaffold with a demonstrated ≥10-fold reduction in mutagenic potential relative to nitracrine while retaining hypoxia-dependent cytotoxicity . Its electron-donating 4-NMe₂ group further confers increased metabolic stability , addressing one of nitracrine's key failure modes: rapid metabolic inactivation before reaching hypoxic tumor compartments .

Mechanistic Probe for DNA Repair Pathway Engagement

The differential hypersensitivity pattern of 4-(dimethylamino)nitracrine across DNA repair-deficient CHO cell lines (attenuated UV-4 HF vs. nitracrine's ~10-fold HF) makes it a valuable tool for identifying which repair pathways process nitroacridine-induced bulky monoadducts. Researchers can use this compound in isogenic repair-deficient panels to map nucleotide excision repair, base excision repair, and translesion synthesis pathway dependencies.

Pharmacokinetic Optimization of Bioreductive Prodrugs

As a representative of the electron-donating 4-substituted nitracrine class, 4-(dimethylamino)nitracrine enables systematic investigation of the relationship between substituent electronic effects and metabolic consumption rate . Procurement of this compound supports metabolism-guided medicinal chemistry efforts, including paired comparisons with 4-COOMe (electron-withdrawing) and 4-OMe (moderate electron-donating) analogs to establish quantitative structure-metabolism relationships (QSMR) under standardized hypoxic conditions.

Quote Request

Request a Quote for 4-(Dimethylamino)nitracrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.